molecular formula C19H14F2N4O3S B2808308 2,5-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide CAS No. 946323-77-9

2,5-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide

Cat. No. B2808308
CAS RN: 946323-77-9
M. Wt: 416.4
InChI Key: BCCWHJWICRKEIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C19H14F2N4O3S. It contains a benzenesulfonamide group attached to a 6-methoxyimidazo[1,2-b]pyridazin-2-yl group, with two fluorine atoms attached to the benzene ring.

Scientific Research Applications

Phosphatidylinositol 3-Kinase Inhibition

The compound is closely related to broad-spectrum phosphatidylinositol 3-kinase inhibitors used in the treatment of idiopathic pulmonary fibrosis and cough. GSK-2126458, a similar compound, has been studied in a Phase I clinical trial for idiopathic pulmonary fibrosis, highlighting the potential of related compounds in therapeutic applications (Norman, 2014).

Cancer Research

A series of benzenesulfonamides, similar to the compound , have been synthesized and tested for their cytotoxicity and tumor-specificity. Some derivatives exhibited potent inhibition of human carbonic anhydrase isoforms, which are crucial for further anti-tumor activity studies (Gul et al., 2016).

Photodynamic Therapy in Cancer Treatment

New derivatives of benzenesulfonamides have been synthesized for potential use in photodynamic therapy, an alternative cancer treatment. These compounds have shown good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are important for Type II photosensitizers (Pişkin et al., 2020).

Central Nervous System Activities

Compounds with a similar structure have been synthesized and evaluated for their potential to displace diazepam from rat brain membrane preparations, indicating possible applications in the study of central nervous system activities (Barlin et al., 1992).

Pathological Pain Models

Derivatives of benzenesulfonamides have been tested in pathological pain models in mice, showing anti-hyperalgesic and anti-edematogenic effects without causing locomotive disorders. These findings suggest potential applications in pain management research (Lobo et al., 2015).

Safety and Hazards

This compound is not intended for human or veterinary use. Therefore, it should be handled with care, following appropriate safety protocols for research chemicals.

Future Directions

Pyrazole and its derivatives, which include this compound, are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . Therefore, future research could focus on exploring its potential pharmacological applications, as well as optimizing its synthesis and characterizing its physical and chemical properties in more detail.

properties

IUPAC Name

2,5-difluoro-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N4O3S/c1-28-19-8-7-18-22-16(11-25(18)23-19)12-3-2-4-14(9-12)24-29(26,27)17-10-13(20)5-6-15(17)21/h2-11,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCWHJWICRKEIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NS(=O)(=O)C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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